molecular formula C20H34O5 B581925 13,14-Dihydro-15-Keto-Prostaglandin D1

13,14-Dihydro-15-Keto-Prostaglandin D1

Katalognummer: B581925
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: WTCAXDJXNVRHRC-KURKYZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13,14-dihydro-15-keto Prostaglandin D1: 13,14-dihydro-15-keto PGD1 ) is a theoretical metabolite within the prostaglandin family. Although it has not been isolated as a natural product, it is derived from dihomo-γ-linolenic acid (DGLA) and is closely related to other prostaglandins. Notably, it serves as an inhibitor of ADP-induced platelet aggregation in humans, with an IC50 value of 320 ng/ml—approximately one-tenth as potent as PGD2 .

Wissenschaftliche Forschungsanwendungen

13,14-Dihydro-15-keto Prostaglandin D1 exhibits several biological activities that are crucial for understanding its applications:

  • Anti-inflammatory Effects : It has been shown to modulate inflammatory responses, potentially by influencing the production of other prostaglandins and lipid mediators. For instance, it is involved in the regulation of prostaglandin D2 and E2 levels during inflammatory processes .
  • Role in Reproductive Health : Studies indicate that this compound may play a significant role in reproductive physiology by influencing endometrial prostanoid profiles, which are critical for implantation and maintenance of pregnancy .
  • Cancer Research : There is emerging evidence that 13,14-dihydro-15-keto Prostaglandin D1 may have implications in cancer biology. Its structural analogs have been studied for their ability to inhibit signaling pathways associated with tumor growth and progression, such as the STAT3 signaling pathway .

Inflammation Studies

Research has highlighted the compound's potential to alter inflammatory mediator profiles. In models of tendon overuse, increased levels of 13,14-dihydro-15-keto Prostaglandin D1 were observed alongside other inflammatory markers, suggesting its role in resolving inflammation . This positions the compound as a candidate for further investigation in inflammatory diseases.

Cancer Therapeutics

The inhibition of cancer cell proliferation by prostaglandins has been a focal point in cancer research. 13,14-Dihydro-15-keto Prostaglandin D1's analogs have demonstrated the ability to suppress key signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can inhibit STAT3 activity, which is crucial for various cancers . This suggests a possible application in developing anticancer therapies.

Reproductive Health Research

The compound's influence on prostaglandin profiles in the endometrium makes it relevant for studies on infertility and reproductive health. Its role in modulating the effects of other prostaglandins could provide insights into conditions such as recurrent miscarriage and implantation failure .

Case Studies

StudyFocusFindings
Amagai et al. (2015)Atopic DermatitisDemonstrated that dihomogamma-linolenic acid enhances prostaglandin D1 production, suggesting a protective role against atopic dermatitis through modulation of lipid mediators .
PMC6859578 (2019)Cancer BiologyShowed that non-electrophilic analogs of related compounds inhibited STAT3 signaling, implicating these pathways in breast cancer cell proliferation .
BioRxiv Study (2021)InflammationReported changes in lipid mediator profiles post tendon overuse, highlighting the role of 13,14-dihydro-15-keto Prostaglandin D1 as a modulator of inflammation .

Biochemische Analyse

Biochemical Properties

13,14-dihydro-15-keto Prostaglandin D1 plays a role in biochemical reactions primarily as an inhibitor of ADP-induced platelet aggregation. This inhibition occurs through interactions with specific enzymes and proteins involved in the platelet aggregation pathway. The compound interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which is responsible for its metabolic conversion from Prostaglandin D1 . Additionally, it affects the activity of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins .

Cellular Effects

The effects of 13,14-dihydro-15-keto Prostaglandin D1 on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, particularly those involved in platelet aggregation. The compound affects gene expression related to inflammatory responses and cellular metabolism. By inhibiting platelet aggregation, 13,14-dihydro-15-keto Prostaglandin D1 can potentially reduce the risk of thrombotic events .

Molecular Mechanism

At the molecular level, 13,14-dihydro-15-keto Prostaglandin D1 exerts its effects through binding interactions with specific biomolecules. It binds to the active site of 15-hydroxyprostaglandin dehydrogenase, inhibiting its activity and preventing the conversion of Prostaglandin D1 to its inactive form . This inhibition leads to an accumulation of Prostaglandin D1, which in turn affects platelet aggregation and inflammatory responses. The compound also modulates the activity of cyclooxygenase enzymes, further influencing prostaglandin biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13,14-dihydro-15-keto Prostaglandin D1 change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on platelet aggregation for several months, although its potency may diminish over time .

Dosage Effects in Animal Models

The effects of 13,14-dihydro-15-keto Prostaglandin D1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, it may induce toxic effects, including gastrointestinal disturbances and renal impairment . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

13,14-dihydro-15-keto Prostaglandin D1 is involved in metabolic pathways related to prostaglandin biosynthesis. It is metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Prostaglandin D1 to its inactive form . This metabolic pathway is crucial for regulating the levels of active prostaglandins in the body. The compound also interacts with cyclooxygenase enzymes, influencing the overall metabolic flux of prostaglandins .

Transport and Distribution

Within cells and tissues, 13,14-dihydro-15-keto Prostaglandin D1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on platelet aggregation . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 13,14-dihydro-15-keto Prostaglandin D1 is primarily within the cytoplasm, where it interacts with enzymes involved in prostaglandin metabolism . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where cyclooxygenase enzymes are abundant . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .

Vorbereitungsmethoden

Als theoretische Verbindung wurde 13,14-Dihydro-15-Keto-PGD1 weder synthetisch hergestellt noch industriell produziert. seine potenziellen Syntheserouten und Reaktionsbedingungen würden Modifikationen bestehender Prostaglandinstrukturen beinhalten. Leider sind spezifische Verfahren zu seiner Herstellung nicht bekannt.

Analyse Chemischer Reaktionen

Reaktionstypen::

    Oxidation: Angesichts seiner Ketofunktion erfährt er wahrscheinlich Oxidationsreaktionen.

    Reduktion: Reduktionsreaktionen könnten auftreten und die Ketogruppe in eine Hydroxylgruppe umwandeln.

    Substitution: Substitutionsreaktionen können funktionelle Gruppenmodifikationen beinhalten.

Häufige Reagenzien und Bedingungen::

    Oxidation: Oxidationsmittel (z. B. Peroxide, Chromate).

    Reduktion: Reduktionsmittel (z. B. Hydride, Metallkatalysatoren).

    Substitution: Nukleophile (z. B. Grignard-Reagenzien, Alkylhalogenide).

Hauptprodukte:: Die spezifischen Produkte, die aus diesen Reaktionen resultieren, hängen von den Reaktionsbedingungen und den verwendeten Ausgangsmaterialien ab.

Vergleich Mit ähnlichen Verbindungen

Während 13,14-Dihydro-15-Keto-PGD1 aufgrund seiner spezifischen Ketoposition einzigartig ist, weist er Ähnlichkeiten mit anderen Prostaglandinen auf, darunter PGD2 und andere Metaboliten der D-Serie.

Biologische Aktivität

13,14-Dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a metabolite derived from Prostaglandin D1 (PGD1) through the action of the enzyme 15-hydroxy prostaglandin dehydrogenase. This compound is part of the D-series of prostaglandins and exhibits significant biological activity, particularly in the context of platelet aggregation and cardiovascular health. Despite its potential implications, research on 13,14-dihydro-15-keto PGD1 is relatively limited.

Chemical Structure and Formation

13,14-Dihydro-15-keto PGD1 is formed via the oxidation of PGD1, where the 15-hydroxy group is converted into a ketone. This transformation is facilitated by the enzyme 15-hydroxy prostaglandin dehydrogenase, which plays a crucial role in prostaglandin metabolism. The structural formula can be represented as follows:

C20H30O4\text{C}_{20}\text{H}_{30}\text{O}_4

Inhibition of Platelet Aggregation

One of the most notable biological activities of 13,14-dihydro-15-keto PGD1 is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). This property is particularly significant in the context of thrombotic diseases. The compound has an IC50 value of approximately 320 ng/ml , indicating that it is about ten times less potent than its precursor, PGD2. The inhibition mechanism involves interaction with specific enzymes and proteins in the platelet aggregation pathway.

The primary target for 13,14-dihydro-15-keto PGD1 is the ADP-induced pathway of platelet aggregation. By inhibiting this process, the compound can potentially mitigate risks associated with thrombosis and cardiovascular diseases. The biochemical pathways involved include:

  • Interaction with 15-hydroxy prostaglandin dehydrogenase : This enzyme not only facilitates the conversion from PGD1 but also influences the activity of other prostaglandins.
  • Modulation of cellular signaling pathways : The compound affects gene expression related to inflammatory responses and cellular metabolism.

Case Studies

While direct studies on 13,14-dihydro-15-keto PGD1 are sparse, related research provides insights into its effects:

  • Thrombotic Conditions : In vitro studies have shown that compounds similar to 13,14-dihydro-15-keto PGD1 can significantly reduce platelet aggregation in response to ADP.
  • Metabolic Pathways : Research indicates that variations in metabolic enzyme activity may affect the transformation rates and biological efficacy of related prostaglandins .

Comparative Analysis with Other Prostaglandins

The following table summarizes key differences between 13,14-dihydro-15-keto PGD1 and other related prostaglandins:

CompoundIC50 (ng/ml)Primary ActivitySource
13,14-Dihydro-15-keto PGD1 320Inhibits ADP-induced platelet aggregationMetabolite of PGD1
Prostaglandin D2 (PGD2) ~30Induces sleep; modulates inflammationNatural product
Prostaglandin E2 (PGE2) ~100Promotes inflammation; regulates feverNatural product

Eigenschaften

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCAXDJXNVRHRC-KURKYZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.